molecular formula C6H12ClNO3 B13260099 methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 221137-68-4

methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No.: B13260099
CAS No.: 221137-68-4
M. Wt: 181.62 g/mol
InChI Key: KLGSHNXEUZOKHH-FVYOBFAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a hydroxyl group and a carboxylate ester group attached to a pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-4-hydroxypyrrolidine-2-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

    Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and salt formation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid derivatives: These compounds share a similar pyrrolidine ring structure but differ in the functional groups attached.

    Hydroxypyrrolidine derivatives: Compounds with hydroxyl groups attached to the pyrrolidine ring.

    Carboxylate ester derivatives: Compounds with ester groups attached to various ring structures.

Uniqueness

Methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.

Properties

CAS No.

221137-68-4

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

methyl (4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5?;/m1./s1

InChI Key

KLGSHNXEUZOKHH-FVYOBFAJSA-N

Isomeric SMILES

COC(=O)C1C[C@H](CN1)O.Cl

Canonical SMILES

COC(=O)C1CC(CN1)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.